

understanding the novelty of UCCF-853

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An In-depth Technical Guide to the Core Novelty of Fenebrutinib (GDC-0853)

Introduction

Fenebrutinib (formerly GDC-0853) is a potent, highly selective, and orally available small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] A non-receptor tyrosine kinase of the Tec family, BTK is a critical signaling component downstream of the B-cell receptor (BCR) and Fc receptors (FcR), playing a crucial role in the activation and survival of B-cells and myeloid cells.[3] Consequently, BTK has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases. Fenebrutinib is under clinical investigation for a range of autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and chronic spontaneous urticaria.[4]

The core novelty of fenebrutinib lies in its non-covalent and reversible mode of inhibition. This distinguishes it from first-generation BTK inhibitors, such as ibrutinib, which bind covalently and irreversibly to a cysteine residue (Cys481) in the active site of BTK.[5] The primary advantage of this non-covalent mechanism is its ability to inhibit BTK regardless of the Cys481 status, thereby overcoming a key mechanism of acquired resistance seen with covalent inhibitors where mutations at this site (e.g., C481S) abrogate drug efficacy.[5] Preclinical models have demonstrated fenebrutinib's activity against both wild-type and C481S-mutant BTK.[5]

Mechanism of Action and Signaling Pathway

Fenebrutinib exerts its therapeutic effect by inhibiting the enzymatic activity of BTK.[1] In B-cells, antigen binding to the BCR initiates a signaling cascade involving the phosphorylation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including



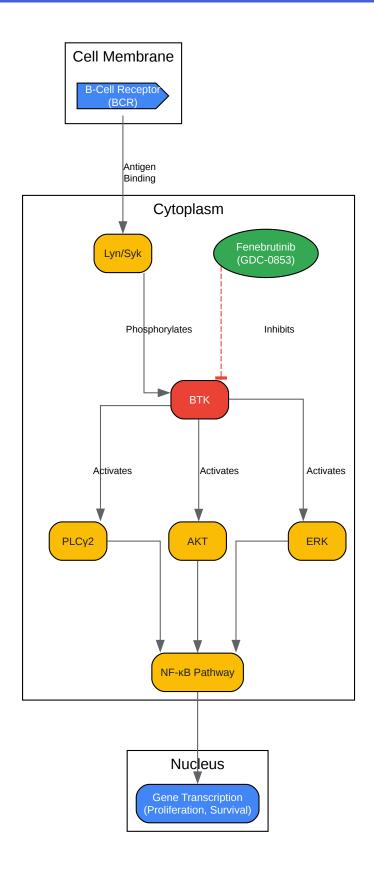




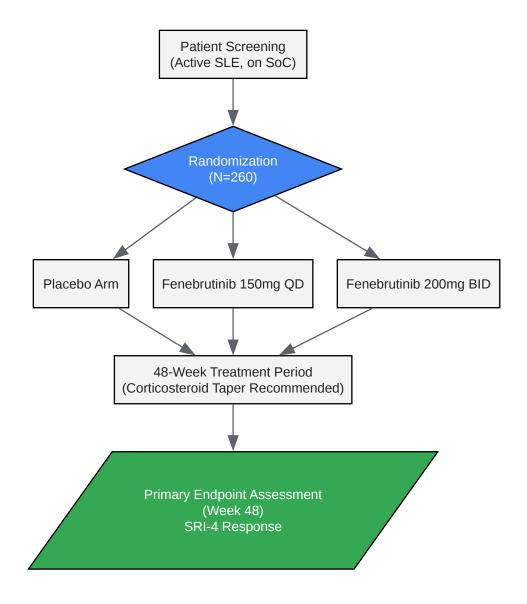
phospholipase C gamma 2 (PLCγ2), which leads to the activation of protein kinase C (PKC) and subsequent calcium mobilization. This cascade ultimately results in the activation of transcription factors such as NF-κB, promoting B-cell proliferation, differentiation, and survival. [2]

Fenebrutinib binds to the active site of BTK, preventing its autophosphorylation and subsequent activation of downstream signaling molecules like PLCy2, AKT, and ERK.[2] This blockade of the BCR signaling pathway effectively inhibits B-cell activation.[1][6] A similar inhibitory effect is observed in myeloid cells, where fenebrutinib blocks Fcy receptor (FcyR) signaling.[4]









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